Bromocresol Purple

Clinical Chemistry Diagnostic Assay Validation Serum Albumin Quantification

Serum albumin quantification using Bromocresol Green (BCG) produces a systematic positive bias of 5-6 g/L in nephrotic syndrome and CKD patients due to non-specific α-globulin and α₂-macroglobulin binding. Bromocresol Purple (BCP) eliminates this interference through superior protein selectivity. • Zero cross-reactivity with α-globulins & α₂-macroglobulin; slopes near unity and intercepts ≤1.27 g/L vs radial immunodiffusion reference methods. • Transition interval pH 5.2-6.8; broader linear range (5.0-85.0 g/L) reduces sample dilution requirements. • ACS/Reag. Ph Eur grade ensures clarity-of-solution compliance for uninterrupted automated analyzer workflows.

Molecular Formula C21H16Br2O5S
Molecular Weight 540.2 g/mol
CAS No. 115-40-2
Cat. No. B057273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocresol Purple
CAS115-40-2
Synonyms4,4’-(3H-2,1-Benzoxathiol-3-ylidene)bis[2-bromo-6-methylphenol S,S-dioxide; _x000B_4,4’-(3H-2,1-benzoxathiol-3-ylidene)bis[6-bromo-o-cresol S,S-Dioxide; _x000B_α,α-Bis(5-bromo-4-hydroxy-m-tolyl)-α-hydroxy-o-toluenesulfonic Acid γ-Sultone; _x000B_3H-2,1-Benzoxathiole, phe
Molecular FormulaC21H16Br2O5S
Molecular Weight540.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br
InChIInChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3
InChIKeyABIUHPWEYMSGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, dilute alkalies

Structure & Identifiers


Interactive Chemical Structure Model





Bromocresol Purple Technical Baseline


Bromocresol Purple (BCP), also designated as 5,5′-Dibromo-o-cresolsulfonphthalein, is a sulfonephthalein dye that functions as a reversible pH indicator with a visually distinct transition interval spanning pH 5.2 (yellow) to pH 6.8 (purple) [1]. Its physicochemical foundation for albumin quantification rests on the quantitative binding between BCP and human serum albumin, forming a stable complex exhibiting maximum absorbance at approximately 600 nm, with signal intensity directly proportional to albumin concentration in the sample [2]. The compound's pKa of approximately 6.05 places it within the mid-range of the sulfonephthalein indicator series, conferring specific analytical utility distinct from its structural analogs [3].

Bromocresol Purple vs. Bromocresol Green: Clinical Bias


Bromocresol Purple (BCP) and Bromocresol Green (BCG) cannot be considered interchangeable reagents for serum albumin determination despite both belonging to the sulfonephthalein dye class and functioning via dye-binding mechanisms. Systematic comparative studies have established that BCG produces a consistent positive bias relative to BCP, with mean differences ranging from approximately 5 g/L to over 6 g/L across multiple independent investigations [1][2]. This discrepancy originates from fundamentally different selectivity profiles: BCG reacts non-specifically with α-globulins and α₂-macroglobulin — acute-phase proteins elevated in nephrotic syndrome and inflammatory conditions — whereas BCP demonstrates negligible cross-reactivity with these interfering serum proteins [3][4]. The clinical consequence of this differential specificity is that BCG systematically overestimates albumin concentrations in patient populations with kidney disease, liver dysfunction, or hypoalbuminemia, potentially leading to misdiagnosis of protein-energy wasting and inappropriate clinical decision-making [5].

Bromocresol Purple Comparative Evidence


Precision and Recovery: BCP vs. BCG

In a direct comparative study evaluating BCP and BCG methods for serum albumin determination using pooled human serum samples, BCP demonstrated superior analytical performance across multiple metrics. BCP exhibited intra-assay precision with a standard deviation (S) of 0.465 and a coefficient of variation (CCV) of 1.18%, compared to BCG values of S=1.023 and CCV=2.15% — representing an approximate 1.8× improvement in precision [1]. Inter-assay precision similarly favored BCP (S=1.162, CCV=2.91%) over BCG (S=2.635, CCV=5.66%). Mean recovery for BCP was 99.3%, whereas BCG achieved only 94.7% recovery [1]. Additionally, BCP provided a broader linear range (5.0–85.0 g/L) compared to BCG (5.0–59.5 g/L), extending the upper quantification limit by approximately 43% [1].

Clinical Chemistry Diagnostic Assay Validation Serum Albumin Quantification

Specificity: Globulin Cross-Reactivity vs. BCG

In specificity testing using purified protein preparations, BCP exhibited no detectable reaction with albumin-free serum globulin preparations or with pure human transferrin solutions [1]. In contrast, BCG demonstrated measurable cross-reactivity with both matrix components under identical conditions [1]. When correlated against rocket immunoelectrophoresis (EIA) as a reference method, BCP produced the regression equation y(BCP) = 0.95X(EIA) + 1.72, demonstrating close agreement with the gold-standard immunological method [1]. BCG showed a significantly elevated intercept: y(BCG) = 1.01X(EIA) + 6.77, indicating a systematic positive bias of approximately 6.8 g/L at all albumin concentrations [1]. The difference in intercept values (1.72 vs. 6.77 g/L) quantifies BCG's non-specific contribution that is absent in the BCP method.

Protein Binding Specificity Interference Testing Immunoelectrophoresis Correlation

Radial Immunodiffusion Correlation: BCP vs. BCG

An independent evaluation comparing BCP and BCG methods across two major automated clinical analyzer platforms (Technicon SMAC and DuPont ACA) against radial immunodiffusion (RID) as the reference standard revealed superior specificity and correlation for BCP methods [1]. The BCP methods demonstrated excellent correlations with RID: for SMAC platform, SMAC = 1.03(RID) + 0.32; for ACA platform, ACA = 1.00(RID) + 1.27 [1]. The near-unity slopes (1.03 and 1.00) and small intercepts (0.32 and 1.27 g/L) indicate minimal systematic bias. Furthermore, BCP methods showed better intercorrelation between platforms than BCG methods, enhancing result harmonization across different laboratory instrumentation [1]. The study also noted that BCP methods were more influenced by lipemia and less influenced by high bilirubin concentrations compared to BCG, providing practical guidance for sample suitability assessment [1].

Automated Clinical Chemistry Method Comparison Reference Standard Correlation

Kinetic Spectrophotometry for Trace Copper

Beyond clinical albumin assays, Bromocresol Purple serves as an effective redox indicator in catalytic kinetic spectrophotometric methods for trace metal determination. In a validated method for trace copper quantification, BCP undergoes oxidation-induced decolorization by potassium bromate in NH₃·H₂O-NH₄Cl buffer at pH 9.2, a reaction catalytically accelerated by trace Cu(II) [1]. Under optimized conditions (580 nm detection wavelength, boiling water bath heating for 10 minutes), the method achieved a detection limit of 0.023 μg·L⁻¹ (23 pg/mL) and a linear dynamic range of 0–1.0 μg·L⁻¹ [1]. This ultra-trace sensitivity enables copper quantification in complex matrices including geological specimens, human hair, and plant tissues without requiring sophisticated instrumentation such as ICP-MS [1].

Trace Metal Analysis Kinetic Spectrophotometry Environmental and Biological Sample Analysis

pKa and Albumin Binding in Sulfonephthalein Series

A comprehensive chemometric investigation of five sulfonephthalein dyes — Bromophenol Blue (BPB, pKa=3.75), Bromocresol Green (BCG, pKa=4.42), Chlorophenol Red (CPR, pKa=5.74), Bromocresol Purple (BCP, pKa=6.05), and Bromothymol Blue (BTB, pKa=6.72) — systematically characterized their interactions with Bovine Serum Albumin (BSA) across four working pH values (3.5, 6.0, 7.5, and 9.0) and two ionic strength conditions [1]. BCP's pKa of 6.05 positions it near physiological pH, a property that influences its metachromatic behavior and conditional binding constants with albumin relative to the other series members [1]. Principal Component Analysis of the spectral datasets revealed that dyes clustered into three distinct behavioral categories based on their BSA-induced spectral changes, providing a quantitative framework for selecting optimal sulfonephthalein indicators for specific pH ranges and protein-binding applications [1].

Dye-Protein Interaction Chemometric Analysis Spectrophotometric Equilibria

Reaction Kinetics: BCP vs. BCG

In the comparative evaluation of dye-binding kinetics, BCP exhibited instantaneous reaction with serum samples, achieving complete binding equilibrium immediately upon mixing [1]. In contrast, BCG demonstrated a slow, time-dependent non-specific reaction with certain serum specimens, resulting in progressive signal drift that complicates automated analyzer calibration and reduces throughput [1]. The BCP-based continuous-flow method achieved an analytical rate of 60 samples per hour with negligible sample interaction [1]. Additionally, precipitation artifacts — observed with BCG methods under certain conditions — were absent with BCP [1]. Blank corrections for BCP were negligible, and salicylate (a common therapeutic drug) did not interfere, while bilirubin affected the BCP method only at very high concentrations [1].

Reaction Kinetics Automated Analyzer Throughput Dye-Binding Dynamics

Bromocresol Purple Application Scenarios


Serum Albumin Quantification in Kidney Disease

Based on direct comparative evidence showing BCP's lack of cross-reactivity with α-globulins and α₂-macroglobulin — in contrast to BCG's documented positive interference — BCP is the preferred dye-binding reagent for accurate serum albumin measurement in patients with nephrotic syndrome, chronic kidney disease, and other conditions characterized by elevated acute-phase proteins [1][2]. The bromocresol green assay, but not the modified bromocresol purple assay, overestimates serum albumin concentration in nephrotic syndrome through reaction with α₂-macroglobulin [1]. BCP provides superior correlation with radial immunodiffusion reference methods (slopes near unity, intercepts ≤1.27 g/L) and eliminates the risk of misclassifying protein-energy wasting status in hemodialysis patients [3][4]. Procurement guidance: Select ACS or Reag. Ph Eur grade BCP with validated transition interval (pH 5.2–6.8) to ensure assay reproducibility [5].

High-Throughput Albumin Measurement

BCP's instantaneous reaction kinetics and absence of time-dependent non-specific binding make it particularly well-suited for automated continuous-flow clinical chemistry analyzers requiring consistent, high-throughput performance [1]. The validated analytical rate of 60 samples per hour with negligible sample interaction, combined with the absence of precipitation artifacts, supports integration into routine diagnostic workflows [1]. The broader linear range (5.0–85.0 g/L) demonstrated for BCP compared to BCG (5.0–59.5 g/L) reduces the need for sample dilution in hyperalbuminemic specimens, further optimizing laboratory efficiency [2]. Procurement guidance: Select BCP formulations meeting ACS clarity-of-solution specifications to prevent analyzer tubing interference issues [5].

Ultra-Trace Copper Detection in Geological and Biological Samples

BCP functions as an effective redox indicator in catalytic kinetic spectrophotometric methods for trace copper determination, achieving a detection limit of 0.023 μg·L⁻¹ (23 pg/mL) with a linear range of 0–1.0 μg·L⁻¹ [3]. This sub-ppb detection capability enables quantitative copper analysis in complex matrices including geological specimens, human hair, and plant tissues using standard spectrophotometric equipment rather than more expensive atomic spectroscopy instrumentation [3]. The method utilizes BCP's oxidation-induced decolorization by potassium bromate at pH 9.2, with Cu(II) serving as the catalytic analyte [3]. Procurement guidance: For kinetic spectrophotometry applications, analytical-grade BCP with high dye content (>90%) is recommended to ensure consistent molar absorptivity and reproducible reaction kinetics [4].

pH Indicator for Microbial Growth Monitoring

BCP serves as a pH indicator in microbial culture media for both broth and agar formulations, providing visual monitoring of metabolic acid production during microbial growth [4]. The dye's transition interval (yellow at pH <5.2 to purple at pH >6.8) enables detection of acid-producing organisms including Geobacillus stearothermophilus subsp. calidolactis and various yeast species [4]. Additionally, BCP functions as a vital stain for differentiating live from dead yeast cells based on plasma membrane integrity [4]. While this application represents supporting evidence rather than primary quantitative differentiation, the visual contrast provided by the yellow-to-purple transition in the near-neutral pH range distinguishes BCP from more acidic sulfonephthalein indicators such as Bromocresol Green (pH 3.8–5.4) and Bromophenol Blue (pH 3.0–4.6) for culture systems operating near physiological pH [6]. Procurement guidance: Technical grade BCP is typically sufficient for culture media applications; indicator grade may be preferred where precise color transition fidelity is required [4].

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